molecular formula C8H8BrNO B1627042 1-(5-Bromopyridin-3-yl)propan-2-one CAS No. 605681-06-9

1-(5-Bromopyridin-3-yl)propan-2-one

Cat. No. B1627042
M. Wt: 214.06 g/mol
InChI Key: YLNLWCJYVBTPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)propan-2-one is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyridin-3-yl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-3-yl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

605681-06-9

Product Name

1-(5-Bromopyridin-3-yl)propan-2-one

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)propan-2-one

InChI

InChI=1S/C8H8BrNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3

InChI Key

YLNLWCJYVBTPBF-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=CN=C1)Br

Canonical SMILES

CC(=O)CC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

44 g (180 mmol) of 5-bromo-N-methoxy-N-methylnicotinamide are dissolved in 200 mL of THF and 60 mL (180 mmol) of ethylmagnesium chloride solution (3M in ethyl ether) are added dropwise. The reaction medium is stirred at room temperature for one hour, poured into water and extracted with ethyl acetate. The organic phase is separated out after settling, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with a mixture of heptane and ethyl acetate (70/30). 4 g (11%) of 1-(5-bromo-3-pyridyl)propanone are collected.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.